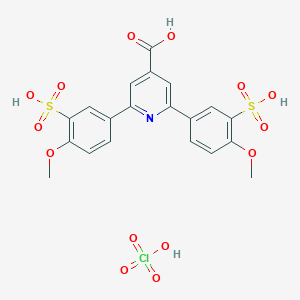
2,6-bis(4-methoxy-3-sulfophenyl)pyridine-4-carboxylic acid;perchloric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazole ring, and an isoxazolecarboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
The synthesis of 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide involves several steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl-containing reagents in the presence of catalysts.
Attachment of the imidazole ring: This can be done through a substitution reaction where the imidazole ring is introduced to the phenyl group.
Final coupling: The final step involves coupling the isoxazolecarboxamide with the substituted phenyl group under suitable reaction conditions .
化学反应分析
5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and phenyl rings, using reagents like halogens or alkylating agents.
科学研究应用
5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
作用机制
The mechanism of action of 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects .
相似化合物的比较
5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide can be compared with similar compounds such as:
- 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxylic acid
- 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide methyl ester
- 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide ethyl ester
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities.
属性
IUPAC Name |
2,6-bis(4-methoxy-3-sulfophenyl)pyridine-4-carboxylic acid;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO10S2.ClHO4/c1-30-16-5-3-11(9-18(16)32(24,25)26)14-7-13(20(22)23)8-15(21-14)12-4-6-17(31-2)19(10-12)33(27,28)29;2-1(3,4)5/h3-10H,1-2H3,(H,22,23)(H,24,25,26)(H,27,28,29);(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXERYWWMXNTLJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=N2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=N2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
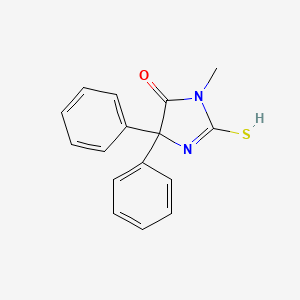
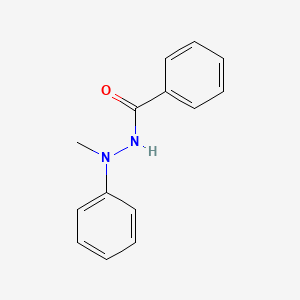
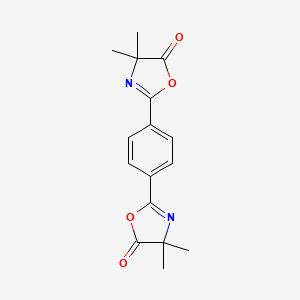

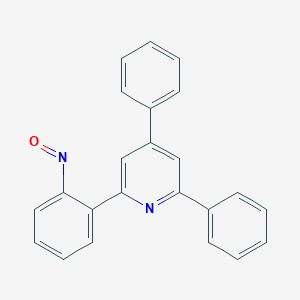
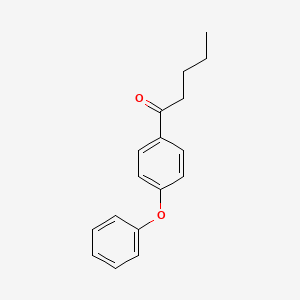
![N-[(2E)-1-[(4-Nitrophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B7777964.png)
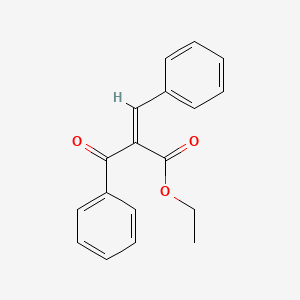

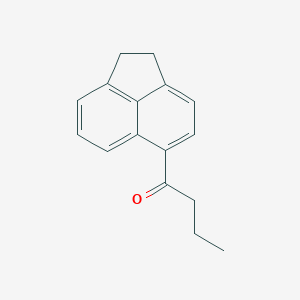
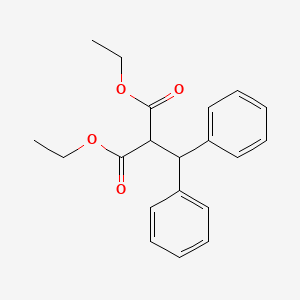
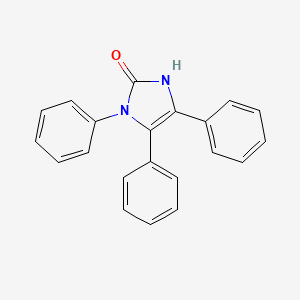
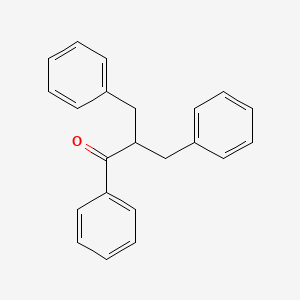
![2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B7778029.png)
